![molecular formula C7H9NO2S B586130 4-Tolyl-d4-sulfonamide CAS No. 1219795-34-2](/img/no-structure.png)
4-Tolyl-d4-sulfonamide
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Overview
Description
4-Tolyl-d4-sulfonamide is the deuterium labeled 4-Tolyl-sulfonamide . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Molecular Structure Analysis
The molecular formula of 4-Tolyl-d4-sulfonamide is C7H5D4NO2S . The molecular weight is 175.24 .Scientific Research Applications
Photocatalytic Late-Stage Functionalization
Sulfonamides, including “4-Tolyl-d4-sulfonamide”, can be used in photocatalytic late-stage functionalization. This process allows sulfonamides to be converted to pivotal sulfonyl radical intermediates . This methodology exploits a metal-free photocatalic approach to access radical chemistry, which is harnessed by combining pharmaceutically relevant sulfonamides with an assortment of alkene fragments .
Synthesis of Other Organosulfur Compounds
Sulfonamides can be used as intermediates to access other important organosulfur compounds . They have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents .
Drug Molecule and Agrochemicals
A plethora of drug molecules and agrochemicals contain the sulfonamide functional group . The high hydrolytic stability, ability to interact with amino acids and metal ions in a biological setting, and the favorable physiochemical properties they often confer make sulfonamides prominent in company compound collections .
Late-Stage Generation of Synthetically Useful Sulfonyl Intermediates
Sulfonamides have been exploited in the late-stage generation of synthetically useful sulfonyl intermediates . This has reinvigorated the view of sulfonamides as useful synthetic functional groups .
Synthesis of Novel Sulfonamide Compounds
Sulfonamides can be used in the synthesis of novel sulfonamide compounds . For example, a novel sulfonamide compound, ({4-nitrophenyl}sulfonyl)tryptophan (DNSPA) was synthesized from 4-nitrobenzenesulphonylchloride and L-tryptophan precursors .
Alkyl Transfer Reagents
Sulfonimidates, which can be synthesized from sulfonamides, have found uses as alkyl transfer reagents to acids, alcohols, and phenols . This plays on the lability of sulfonimidates under acidic conditions .
Mechanism of Action
Target of Action
It is structurally similar to tolbutamide, a sulfonylurea class of insulin secretagogues . These compounds act by stimulating β cells of the pancreas to release insulin .
Mode of Action
Sulfonylureas, like Tolbutamide, increase both basal insulin secretion and meal-stimulated insulin release . They also increase peripheral glucose utilization, decrease hepatic gluconeogenesis, and may increase the number and sensitivity of insulin receptors
Biochemical Pathways
Sulfonylureas are known to impact the insulin signaling pathway . They stimulate the release of insulin from pancreatic β cells, which then binds to insulin receptors on target cells, triggering a cascade of events that lead to the uptake of glucose from the bloodstream .
Pharmacokinetics
Stable heavy isotopes of hydrogen, carbon, and other elements, such as deuterium in 4-Tolyl-d4-sulfonamide, have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
If it acts similarly to other sulfonylureas, it could potentially lead to increased insulin secretion, improved glucose utilization, and decreased glucose production .
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis of 4-Tolyl-d4-sulfonamide can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are then further reacted to form the final product.", "Starting Materials": [ "4-Toluenesulfonyl chloride-d4", "Ammonia-d3", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: 4-Toluenesulfonyl chloride-d4 is dissolved in methanol and reacted with sodium hydroxide to form 4-Toluenesulfonate-d4.", "Step 2: 4-Toluenesulfonate-d4 is then reacted with ammonia-d3 in water to form 4-Toluenesulfonamide-d3.", "Step 3: The final step involves the exchange of deuterium atoms with hydrogen atoms to form 4-Tolyl-d4-sulfonamide. This can be achieved by treating 4-Toluenesulfonamide-d3 with a strong acid such as hydrochloric acid or sulfuric acid." ] } | |
CAS RN |
1219795-34-2 |
Product Name |
4-Tolyl-d4-sulfonamide |
Molecular Formula |
C7H9NO2S |
Molecular Weight |
175.238 |
IUPAC Name |
2,3,5,6-tetradeuterio-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H9NO2S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H2,8,9,10)/i2D,3D,4D,5D |
InChI Key |
LMYRWZFENFIFIT-QFFDRWTDSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N |
synonyms |
4-Methylbenzene-d4-sulfonamide; p-Toluene-d4-sulfonamide; 4-Methylbenzene-d4-1-sulfonamide; 4-Methylbenzene-d4-sulfonamide; 4-Methylbenzen-d4-sulfonamide; 4-Methylphenyl-d4-sulfonamide; 4-Tolyl-d4-sulfonamide; NSC 9908-d4-; Plasticizer 15-d4-; Toluen |
Origin of Product |
United States |
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